

Application Notes and Protocols: Potential Biological Activities of 5-Methoxypyridine-2-carbonitrile Analogs

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Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential biological activities of **5-methoxypyridine-2-carbonitrile** analogs and related methoxypyridine and pyridine-carbonitrile derivatives. The information is curated from recent studies and is intended to guide further research and development of this class of compounds. The primary therapeutic areas highlighted are oncology and enzyme inhibition.

Anticancer Activity

Analogues of **5-methoxypyridine-2-carbonitrile** have emerged as a promising scaffold in the development of novel anticancer agents. Studies on structurally related compounds, particularly those with a methoxypyridine core, indicate significant cytotoxic activity against a range of human cancer cell lines. The primary mechanisms of action appear to be the inhibition of key enzymes involved in cell growth and proliferation, such as phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Inhibition of PI3K/mTOR Pathway

Several studies have highlighted the potential of methoxypyridine derivatives as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.[1][2][3]

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors.[1] One particular compound, 22c, which features a quinoline core, demonstrated potent inhibitory activity against PI3K α and mTOR, as well as strong anti-proliferative effects in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[1] Mechanistic studies showed that this compound induced cell cycle arrest in the G0/G1 phase and promoted apoptosis.[1]

Table 1: In Vitro Activity of a Representative PI3K/mTOR Dual Inhibitor with a Methoxypyridine Scaffold

Compound	Target	IC50 (nM)	Cell Line	IC50 (nM)	Reference
22c	PI3K α	0.22	MCF-7	130	[1]
mTOR	23	HCT-116	20	[1]	

Inhibition of VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Pyridine-based compounds have been investigated as VEGFR-2 inhibitors.[4][5][6][7] While specific data on **5-methoxypyridine-2-carbonitrile** analogs as VEGFR-2 inhibitors is limited, related pyridine derivatives have shown potent activity. For instance, novel 3-cyano-6-naphthylpyridine derivatives have been identified as selective VEGFR-2 inhibitors.[8]

Table 2: In Vitro Cytotoxic Activity of Representative Pyridine-Derived VEGFR-2 Inhibitors

Compound	Cell Line	IC50 (μM)	Target	IC50 (μM)	Reference
Compound 10	HepG2	4.25	VEGFR-2	0.12	[6]
MCF-7	6.08				
Compound 8	HepG2	4.34	VEGFR-2	0.13	[6]
MCF-7	10.29				
Compound 9	HepG2	4.68	VEGFR-2	0.13	[6]
MCF-7	11.06				

General Cytotoxicity

Derivatives of 2-methoxypyridine-3-carbonitrile have demonstrated significant cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[9] The structure-activity relationship (SAR) data suggest that substitutions on the aryl ring play a crucial role in their biological activity.[9] Additionally, 3-cyano-2-substituted pyridines have been shown to induce apoptosis in MCF-7 breast cancer cells.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds on cancer cell lines.[9]

Materials:

- Human cancer cell lines (e.g., HCT-116, MCF-7, A-549)
- 96-well plates
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Test compounds dissolved in DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **IC₅₀ Determination:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to measure the activity of kinases such as PI3K and mTOR.^[1]

Materials:

- Recombinant human kinase (e.g., PI3Kα, mTOR)

- Kinase substrate (e.g., PIP2 for PI3K)
- ATP
- Test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- **Kinase Reaction Setup:** In each well of a white plate, add the kinase, substrate, and test compound at various concentrations.
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- **Termination and ADP Detection:** Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- **Luminescence Generation:** Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- **Signal Measurement:** Measure the luminescence using a luminometer.
- **IC50 Determination:** The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the effect of compounds on the phosphorylation of downstream signaling proteins, such as AKT.[\[1\]](#)

Materials:

- Cancer cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

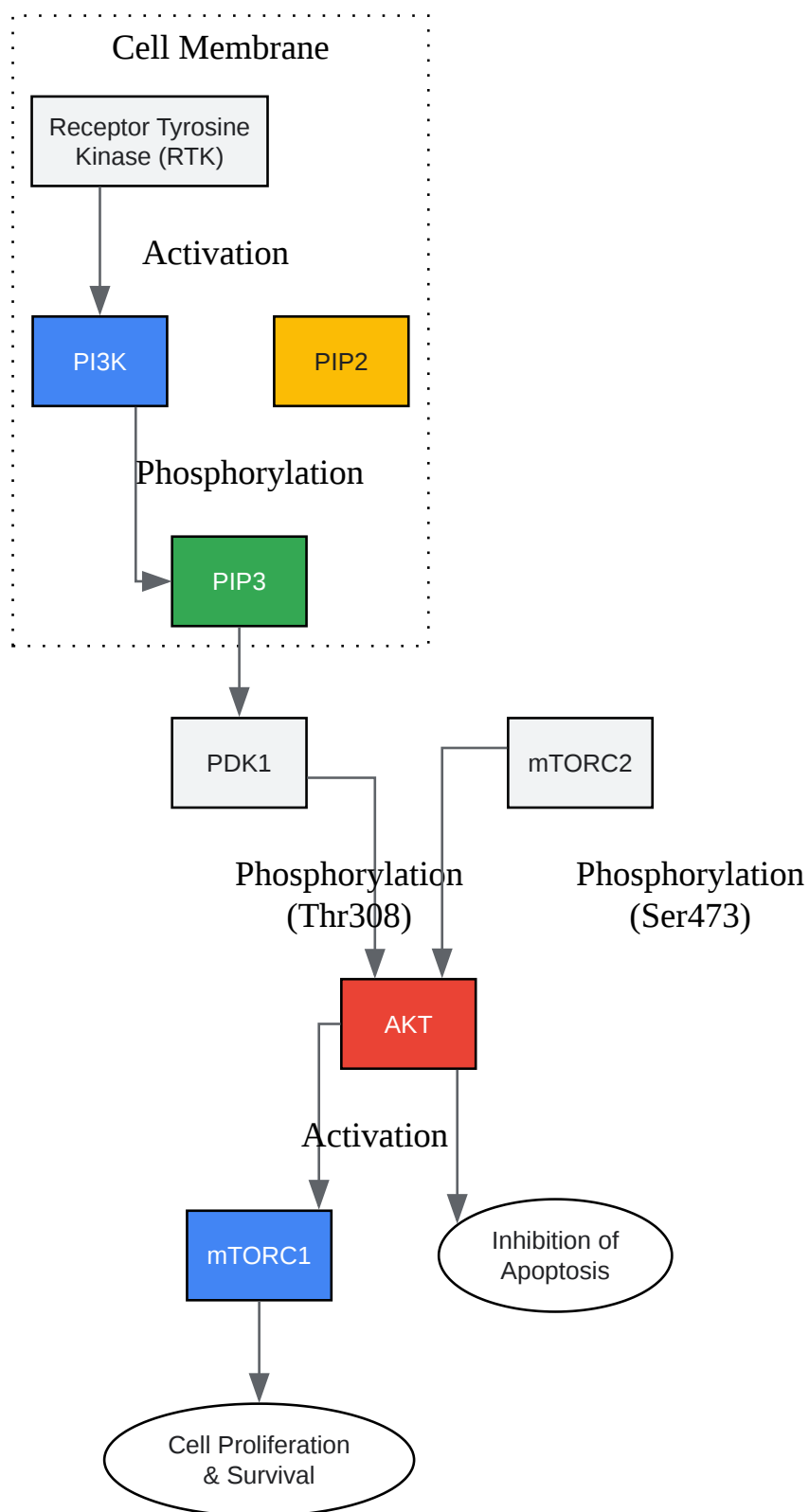
Procedure:

- Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the ECL substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Signaling Pathway Diagram



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Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow Diagram



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